3-Chloro-2-hydrazinopyridine
Overview
Description
3-Chloro-2-hydrazinopyridine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a hydrazine group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-hydrazinopyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, 2,3-dichloropyridine can be reacted with hydrazine hydrate in an organic solvent such as ethanol, tetrahydrofuran, or dimethylformamide under reflux conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-hydrazinopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acetic acid as a catalyst.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the hydrazine group.
Condensation Products: Hydrazones and related compounds.
Scientific Research Applications
3-Chloro-2-hydrazinopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antiulcer activities.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers .
Mechanism of Action
The mechanism of action of 3-chloro-2-hydrazinopyridine and its derivatives involves interactions with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can result in antimicrobial, anticancer, or other therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
2-Hydrazinopyridine: Lacks the chlorine atom at the third position, leading to different reactivity and applications.
3-Chloro-2-methylpyridine: Contains a methyl group instead of a hydrazine group, resulting in different chemical properties and uses.
3-Chloro-2-aminopyridine:
Uniqueness: 3-Chloro-2-hydrazinopyridine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
(3-chloropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCTBDPZIKHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945540 | |
Record name | 3-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22841-92-5 | |
Record name | 3-Chloro-2-hydrazinylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22841-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Chloro-pyridin-2-yl)-hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Chloro-2-hydrazinopyridine in organic synthesis?
A: this compound is a valuable building block in organic synthesis. It serves as a precursor to various heterocyclic compounds with potential biological activities. For example, it can react with diethyl maleate to produce Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate [], or with ethyl formate derivatives to synthesize 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid []. These resulting compounds represent scaffolds often explored for pharmaceutical and agrochemical applications.
Q2: Can you describe a typical synthetic route for this compound?
A: A common method involves a two-step process. First, commercially available 3-aminopyridine undergoes diazotization and substitution reactions to yield 2,3-dichloropyridine. This intermediate then reacts with hydrazine hydrate in an aqueous solution to produce this compound [, ]. The product can be used directly in subsequent reactions without further purification [], contributing to the efficiency of this synthetic route.
Q3: Has this compound or its derivatives shown any promising biological activities?
A: While the provided research primarily focuses on synthesis, one study [] reports promising antifungal activity for a derivative of this compound. When tested at a concentration of 100 μg/ml, the derivative demonstrated significant inhibition against bacterial spot disease in tomatoes (82.54% inhibition rate) and fusarium wilt in cucumbers (71.11% inhibition rate). This finding suggests potential applications for this compound derivatives in developing new agricultural fungicides.
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